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Introduction
Fatty acid desaturases are a class of enzymes that introduce double bonds into the acyl chains

of fatty acids, playing a crucial role in the biosynthesis of unsaturated fatty acids. The Δ11-

desaturase, in particular, catalyzes the formation of a double bond between the 11th and 12th

carbon atoms of a fatty acid. This activity is of significant interest in various fields, including the

development of insecticides, the study of insect pheromone biosynthesis, and the engineering

of novel fatty acid profiles in microorganisms and plants. For instance, a Δ11-desaturase from

the obliquebanded leafroller moth, Choristoneura rosaceana, is known to act on C14 fatty acids

as part of its pheromone production pathway.[1][2]

This application note provides a detailed protocol for an in vitro assay to determine the activity

of Δ11-desaturase using tetradecanoyl-CoA as a substrate. The methodology covers the

expression of recombinant Δ11-desaturase in a yeast system, the preparation of a microsomal

fraction containing the enzyme, the enzymatic assay itself, and the subsequent analysis of the

product, (Z)-11-tetradecenoyl-CoA, by gas chromatography-mass spectrometry (GC-MS) after

derivatization.

Principle of the Assay
The in vitro assay for Δ11-desaturase activity relies on the enzymatic conversion of the

saturated substrate, tetradecanoyl-CoA, to its monounsaturated product, Δ11-tetradecenoyl-
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CoA. This reaction is dependent on the presence of the Δ11-desaturase enzyme, molecular

oxygen, and a functional electron transfer system. In a typical microsomal preparation from a

recombinant source, this electron transfer system consists of NADH, cytochrome b5, and

NADH-cytochrome b5 reductase.[3][4][5]

The enzymatic reaction is initiated by the addition of the substrate to a reaction mixture

containing the enzyme source (microsomes), cofactors, and a suitable buffer. After a defined

incubation period, the reaction is terminated, and the fatty acyl-CoAs are hydrolyzed and

converted to their corresponding fatty acid methyl esters (FAMEs). These volatile derivatives

are then extracted and analyzed by GC-MS to separate and quantify the substrate and the

product. The activity of the enzyme is determined by measuring the amount of Δ11-

tetradecenoic acid methyl ester formed.

Data Presentation
The following tables summarize representative quantitative data that can be obtained from the

expression of recombinant Δ11-desaturase and the subsequent in vitro assay.

Table 1: Representative Yields of Recombinant Desaturase from Yeast Expression

Parameter Typical Value Unit Notes

Culture Volume 1 L

Wet Cell Weight 80 - 120 g

Varies with yeast

strain and

fermentation

conditions.

Total Protein in

Microsomal Fraction
50 - 100 mg

Recombinant Δ11-

Desaturase Yield
2 - 5 mg/L of culture

Purity >95% after

purification.[6][7]

Table 2: Illustrative Kinetic Parameters for Δ11-Desaturase
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Substrate Parameter Illustrative Value Unit

Tetradecanoyl-CoA Apparent Km 10 - 50 µM

Apparent Vmax 0.5 - 2.0 nmol/min/mg protein

Note: The kinetic values are illustrative and should be determined empirically for the specific

enzyme and assay conditions.

Table 3: Sample Results from an In Vitro Assay

Sample
Substrate Peak
Area (14:0-Me)

Product Peak Area
(Δ11-14:1-Me)

Conversion Rate
(%)

Negative Control (No

NADH)
1,500,000 < 1,000 < 0.1

Δ11-Desaturase

Assay
1,250,000 250,000 16.7

Inhibitor X (10 µM) 1,450,000 50,000 3.3

Experimental Protocols
Part 1: Expression of Recombinant Δ11-Desaturase in
Saccharomyces cerevisiae
This protocol describes the expression of a codon-optimized synthetic gene for the

Choristoneura rosaceana Δ11-desaturase in S. cerevisiae.

1.1. Gene Synthesis and Vector Construction:

Obtain a codon-optimized synthetic gene for the C. rosaceana Δ11-desaturase.

Clone the gene into a yeast expression vector, such as pYES2, under the control of a

galactose-inducible promoter (e.g., GAL1).[1]

1.2. Yeast Transformation:
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Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the

lithium acetate method.[8]

Select for positive transformants on appropriate selection media (e.g., synthetic complete

medium lacking uracil).

1.3. Protein Expression:

Inoculate a single colony of transformed yeast into 50 mL of selection medium containing 2%

raffinose and grow overnight at 30°C with shaking.

Use the overnight culture to inoculate 1 L of the same medium and grow to an OD600 of 0.6-

0.8.

Induce protein expression by adding galactose to a final concentration of 2% and continue to

culture for 24-48 hours at a reduced temperature (e.g., 20-25°C).

Part 2: Preparation of Microsomal Fraction
2.1. Cell Lysis:

Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

Wash the cell pellet with ice-cold water and then with lysis buffer (50 mM Tris-HCl, pH 7.4, 1

mM EDTA, 0.6 M sorbitol, and protease inhibitors).

Resuspend the cells in fresh lysis buffer and lyse them using glass beads and vigorous

vortexing or a cell disruptor.

2.2. Microsome Isolation:

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris and

mitochondria.

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour

at 4°C to pellet the microsomal membranes.[6][9]
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Discard the supernatant and gently wash the microsomal pellet with wash buffer (50 mM

Tris-HCl, pH 7.4, 1 mM EDTA).

Resuspend the microsomal pellet in a minimal volume of storage buffer (50 mM Tris-HCl, pH

7.4, 1 mM EDTA, 20% glycerol) and determine the protein concentration using a Bradford or

BCA assay.

Store the microsomal fraction at -80°C until use.

Part 3: In Vitro Δ11-Desaturase Assay
3.1. Reaction Mixture Preparation:

In a microcentrifuge tube, prepare the following reaction mixture on ice:

Phosphate buffer (100 mM, pH 7.2): to a final volume of 200 µL

Microsomal protein: 50 - 100 µg

NADH: 2 mM

ATP: 5 mM

Coenzyme A: 0.1 mM

Bovine Serum Albumin (BSA): 0.2 mg/mL

Optional: Cytochrome b5 (if not sufficiently present in microsomes): 2 µM

3.2. Enzymatic Reaction:

Pre-incubate the reaction mixture at 30°C for 5 minutes.

Initiate the reaction by adding tetradecanoyl-CoA to a final concentration of 20-100 µM.

Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

Prepare a negative control reaction by omitting NADH from the mixture.
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3.3. Reaction Termination and Saponification:

Terminate the reaction by adding 100 µL of 10% (w/v) methanolic KOH.

Vortex briefly and incubate at 80°C for 1 hour to hydrolyze the acyl-CoA esters to free fatty

acids.

Part 4: FAMEs Derivatization and GC-MS Analysis
4.1. Methylation:

Cool the samples to room temperature and acidify with 100 µL of 6 M HCl.

Add 500 µL of 14% (w/v) boron trifluoride in methanol (BF3-methanol).

Incubate at 80°C for 30 minutes to convert the free fatty acids to fatty acid methyl esters

(FAMEs).[8]

4.2. Extraction:

Add 500 µL of saturated NaCl solution and 500 µL of hexane to the tube.

Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the

phases.

Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS

analysis.

4.3. GC-MS Analysis:

Inject 1 µL of the hexane extract into a GC-MS system equipped with a suitable capillary

column (e.g., HP-5MS).

Use a temperature program that effectively separates the methyl tetradecanoate (14:0-Me)

and methyl (Z)-11-tetradecenoate (Δ11-14:1-Me) peaks.

Identify the peaks based on their retention times and mass spectra compared to authentic

standards. The mass spectrum of the Δ11-14:1-Me will show a characteristic molecular ion
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at m/z 240.

Quantify the peak areas for both the substrate and the product to calculate the conversion

rate and determine the enzyme activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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